Cas no 477538-28-6 (methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate)

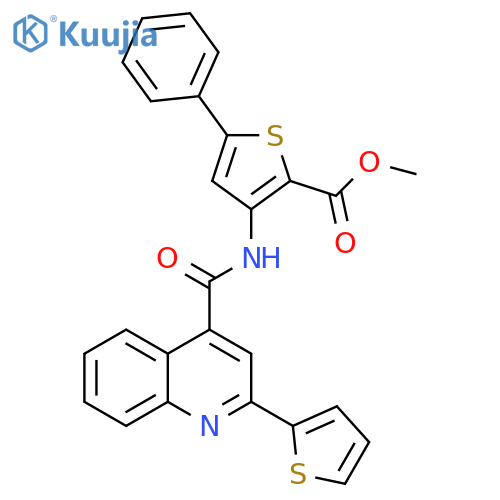

477538-28-6 structure

商品名:methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate

methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate

- 2-Thiophenecarboxylic acid, 5-phenyl-3-[[[2-(2-thienyl)-4-quinolinyl]carbonyl]amino]-, methyl ester

- Z276178806

- methyl 5-phenyl-3-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2-carboxylate

- AKOS024600526

- Oprea1_459710

- Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate

- methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate

- F0816-0631

- 477538-28-6

-

- インチ: 1S/C26H18N2O3S2/c1-31-26(30)24-21(15-23(33-24)16-8-3-2-4-9-16)28-25(29)18-14-20(22-12-7-13-32-22)27-19-11-6-5-10-17(18)19/h2-15H,1H3,(H,28,29)

- InChIKey: AHQHLBIVNMSUNI-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(C1C2C(N=C(C3SC=CC=3)C=1)=CC=CC=2)=O

計算された属性

- せいみつぶんしりょう: 470.07588479g/mol

- どういたいしつりょう: 470.07588479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 701

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.5

- トポロジー分子極性表面積: 125Ų

じっけんとくせい

- 密度みつど: 1.371±0.06 g/cm3(Predicted)

- ふってん: 630.4±55.0 °C(Predicted)

- 酸性度係数(pKa): 11.26±0.70(Predicted)

methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0816-0631-4mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-20mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-40mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-100mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-5μmol |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-1mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-5mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-15mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-3mg |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0816-0631-20μmol |

methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |

477538-28-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 |

methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

477538-28-6 (methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 61549-49-3(9-Decenenitrile)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量